molecular formula C11H14N2S B12825506 (E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole

(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole

Cat. No.: B12825506
M. Wt: 206.31 g/mol
InChI Key: KMNHZUQJRYPTKT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a thiophene vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Thiophene Vinyl Group: The thiophene vinyl group is introduced via a Heck reaction, where a vinyl halide reacts with a thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted imidazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,3-Dimethyl-2-(2-(furan-2-yl)vinyl)-2,3-dihydro-1H-imidazole: Similar structure but with a furan ring instead of thiophene.

    (E)-1,3-Dimethyl-2-(2-(pyridin-2-yl)vinyl)-2,3-dihydro-1H-imidazole: Contains a pyridine ring instead of thiophene.

Uniqueness

(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1,3-dimethyl-2-[(E)-2-thiophen-2-ylethenyl]-2H-imidazole

InChI

InChI=1S/C11H14N2S/c1-12-7-8-13(2)11(12)6-5-10-4-3-9-14-10/h3-9,11H,1-2H3/b6-5+

InChI Key

KMNHZUQJRYPTKT-AATRIKPKSA-N

Isomeric SMILES

CN1C=CN(C1/C=C/C2=CC=CS2)C

Canonical SMILES

CN1C=CN(C1C=CC2=CC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.